Neoseptin 3

描述

新戊菌素3是一种新型的小分子激动剂,针对小鼠Toll样受体4(TLR4)和髓样分化因子2(MD-2)。它以通过激活TLR4/MD-2信号通路刺激小鼠免疫反应的能力而闻名。 与其他TLR4激动剂不同,新戊菌素3表现出物种特异性识别,无法激活人TLR4/MD-2 .

准备方法

合成路线和反应条件

新戊菌素3可以通过一系列涉及特定试剂和条件的化学反应合成。 合成路线通常涉及使用α-螺旋模拟库,这些库被筛选以识别潜在的TLR4激动剂 . 合成涉及多个步骤,包括形成关键中间体和最终纯化以达到高纯度水平。

工业生产方法

新戊菌素3的工业生产涉及扩大合成路线以生产更大数量。此过程需要优化反应条件,例如温度、压力和溶剂选择,以确保一致的产量和质量。 最终产品经过严格的质量控制措施,以满足行业标准 .

化学反应分析

反应类型

新戊菌素3会经历各种化学反应,包括:

氧化: 新戊菌素3在特定条件下可以被氧化以形成氧化衍生物。

还原: 还原反应可用于修饰新戊菌素3的官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 反应条件,如温度、溶剂和pH值,被仔细控制以获得所需的产物 .

形成的主要产品

科学研究应用

Immunological Applications

Neoseptin 3 has been shown to induce pro-inflammatory cytokine production in macrophages, particularly tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interferon-beta (IFN-β). Its mechanism of action involves the activation of various signaling pathways associated with TLR4/MD-2, which plays a critical role in the innate immune response.

Cytokine Production

- This compound stimulates TNFα production in a concentration-dependent manner, with an effective concentration (EC50) of approximately 18.5 μM .

- It also promotes IL-6 and IFN-β production, demonstrating its capacity to activate multiple facets of the immune response .

Signaling Pathways

This compound activates several key signaling pathways:

- NF-κB Pathway : Induces phosphorylation of IκB kinases and degradation of IκBα, leading to NF-κB activation .

- MAPK Pathway : Activates p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) signaling cascades .

- TANK-Binding Kinase 1 Signaling : Increases phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) .

Structural Insights

The binding characteristics of this compound to the TLR4/MD-2 complex have been elucidated through advanced structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Binding Mechanism

- This compound binds as an asymmetrical dimer within the hydrophobic pocket of MD-2, inducing a conformational change similar to that elicited by lipopolysaccharide (LPS), despite lacking structural similarity to LPS .

- The compound exhibits chiral recognition properties; specifically, the L-enantiomer effectively activates TLR4 signaling while the D-enantiomer does not .

Therapeutic Potential

Given its ability to activate TLR4/MD-2 signaling, this compound has potential applications in vaccine adjuvants and therapeutic interventions for infectious diseases.

Vaccine Adjuvant

Research indicates that this compound can enhance immune responses when used as an adjuvant in vaccines. For instance, studies have shown that it can increase levels of specific immunoglobulin G (IgG) in response to ovalbumin immunization .

Infection Response

As a small-molecule agonist, this compound could be utilized in therapies aimed at enhancing innate immunity against infections. Its ability to stimulate pro-inflammatory cytokine production may be beneficial in combating bacterial infections where TLR4 activation is crucial .

Case Studies and Experimental Data

作用机制

新戊菌素3通过与MD2结合、改变其构象并促进活性TLR4/MD-2二聚体的形成来发挥作用。这种激活导致通过MyD88和TRIF依赖性途径的下游信号传导,导致激活核因子κB轻链增强子激活B细胞(NF-κB)和干扰素-β(IFN-β)但不激活干扰素-α(IFN-α)。 这种信号级联最终刺激了免疫反应 .

相似化合物的比较

类似化合物

脂多糖: 一种经典的TLR4激动剂,不表现出物种特异性识别。

单磷酰脂多糖 (MPLA): 脂多糖的衍生物,毒性降低。

合成TLR4激动剂: 各种旨在模拟天然TLR4激动剂活性的合成化合物

新戊菌素3的独特性

新戊菌素3的独特之处在于其物种特异性识别,可以有效地激活小鼠TLR4/MD-2,但不能激活人TLR4/MD-2。 这种特性使其成为研究不同物种TLR4信号通路和开发物种特异性免疫调节疗法的宝贵工具 .

生物活性

Neoseptin 3 is a synthetic peptidomimetic compound that has emerged as a significant agonist for the Toll-like receptor 4 (TLR4)/MD-2 complex, playing a crucial role in the innate immune response. This article provides a detailed overview of its biological activity, including mechanisms of action, signaling pathways, and comparative studies with other TLR4 agonists.

Overview of this compound

This compound was developed through systematic modifications of its predecessor, Neoseptin 1, which was identified as a potent activator of TNFα biosynthesis in mouse macrophages. This compound exhibits similar efficacy to lipopolysaccharide (LPS), a well-known TLR4 agonist, but with distinct structural characteristics that allow it to activate immune responses without the toxic effects commonly associated with LPS .

This compound activates TLR4/MD-2 signaling through several key pathways:

- Cytokine Production : this compound stimulates the production of pro-inflammatory cytokines such as TNFα, IL-6, and IFN-β in a concentration-dependent manner. Studies have shown that it induces these cytokines in both mouse peritoneal macrophages and bone marrow-derived dendritic cells .

-

Signaling Pathways : The activation of TLR4 by this compound leads to the phosphorylation of several key proteins involved in inflammatory signaling:

- NF-κB Pathway : this compound induces degradation of IκBα and activation of IκB kinases (IKKα and IKKβ), leading to NF-κB translocation to the nucleus.

- MAPK Pathway : It also activates p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways, which are crucial for inflammatory responses .

Comparative Studies

This compound has been compared with other TLR4 agonists to assess its unique properties:

| Compound | Cytokine Induction | Mechanism of Action | Species Specificity |

|---|---|---|---|

| This compound | TNFα, IL-6, IFN-β | TLR4/MD-2 activation | Mouse-specific |

| LPS | TNFα, IL-6 | TLR4/MD-2 activation | Broad species |

| Lipid A | TNFα | TLR4/MD-2 activation | Broad species |

This compound is particularly notable for its inability to activate human TLR4/MD-2 complexes, highlighting its species-specific recognition mechanism. Molecular dynamics simulations have shown that while it binds similarly to mouse TLR4/MD-2 as lipid A does, the interactions differ significantly at an atomic level .

Case Studies and Research Findings

- In Vivo Studies : In experiments involving C57BL/6J mice, administration of this compound led to significant increases in serum levels of pro-inflammatory cytokines compared to control groups. The compound demonstrated potential as an adjuvant in immunization protocols, enhancing antibody responses when used alongside ovalbumin .

- Structural Analysis : The crystal structure analysis of the TLR4-MD-2 complex in the presence of this compound revealed that it binds differently than LPS. This structural insight suggests that this compound could be utilized to design new immunomodulatory therapies targeting specific immune pathways without eliciting broad inflammatory responses .

属性

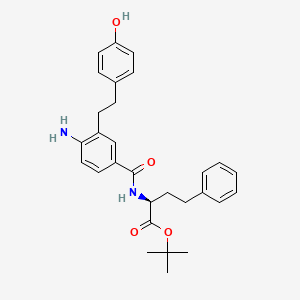

IUPAC Name |

tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O4/c1-29(2,3)35-28(34)26(18-12-20-7-5-4-6-8-20)31-27(33)23-14-17-25(30)22(19-23)13-9-21-10-15-24(32)16-11-21/h4-8,10-11,14-17,19,26,32H,9,12-13,18,30H2,1-3H3,(H,31,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACODUCFPHHCIH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。